7-Hydroxy-loxapine-glucuronide
Description
Overview of Loxapine (B1675254) Metabolic Pathways and their Significance
Loxapine, a dibenzoxazepine (B10770217) antipsychotic agent, undergoes extensive metabolism in the body, primarily in the liver. europa.eunumberanalytics.com The main metabolic pathways involve hydroxylation, N-demethylation, and N-oxidation. medcentral.comhres.ca These processes are carried out by a group of enzymes known as the cytochrome P450 (CYP) system. nih.govnih.gov
Specifically, hydroxylation of loxapine leads to the formation of 7-hydroxyloxapine (B195982) and 8-hydroxyloxapine (B195979). numberanalytics.comnih.gov The formation of 7-hydroxyloxapine is mainly facilitated by the CYP3A4 and CYP2D6 enzymes, while CYP1A2 is primarily responsible for producing 8-hydroxyloxapine. europa.eunih.gov Another significant metabolic route is N-demethylation, which converts loxapine to amoxapine, a compound with its own antidepressant properties. nih.govpatsnap.com Loxapine can also be N-oxidized to form loxapine N-oxide. europa.eu
These metabolites can have different pharmacological activities than the parent drug. For instance, 7-hydroxyloxapine is a pharmacologically active metabolite that binds with high affinity to D2 receptors, similar to loxapine itself. nih.goveuropa.eu In contrast, 8-hydroxyloxapine shows no significant activity at the D2 receptor. europa.eunih.gov The relative abundance of these metabolites can vary depending on the route of administration. researchgate.net
Identification and Significance of 7-Hydroxy-loxapine-glucuronide (B1163250) as a Conjugated Metabolite
Following the initial (Phase I) metabolic reactions like hydroxylation, the resulting metabolites often undergo a second phase of metabolism known as conjugation (Phase II). This process typically involves the addition of an endogenous molecule, such as glucuronic acid, to the metabolite. Conjugation generally increases the water solubility of the metabolite, facilitating its excretion from the body, primarily through urine. medcentral.comunict.it
This compound is a product of this Phase II conjugation pathway. It is formed when a glucuronic acid molecule is attached to the 7-hydroxyloxapine metabolite. tlcstandards.com This conjugated metabolite is then primarily excreted in the urine. medcentral.comnih.gov The formation of this compound is a crucial step in the clearance of loxapine from the body. medcentral.com While 7-hydroxyloxapine itself is pharmacologically active, its glucuronidated form is generally considered to be inactive and is destined for elimination. medcentral.comunict.it
The study of conjugated metabolites like this compound is vital in pharmacometabolomics as it provides a more complete picture of a drug's disposition in the body. Understanding the rates and extent of both Phase I and Phase II metabolism can help explain inter-individual variability in drug response and the potential for drug-drug interactions.
Structure
3D Structure
Properties
Molecular Formula |
C24H26ClN3O8 |
|---|---|
Molecular Weight |
519.9 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[8-chloro-6-(4-methylpiperazin-1-yl)benzo[b][1,4]benzoxazepin-2-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C24H26ClN3O8/c1-27-6-8-28(9-7-27)22-14-10-12(25)2-5-16(14)35-17-11-13(3-4-15(17)26-22)34-24-20(31)18(29)19(30)21(36-24)23(32)33/h2-5,10-11,18-21,24,29-31H,6-9H2,1H3,(H,32,33)/t18-,19-,20+,21-,24+/m0/s1 |
InChI Key |
UOVMDPLPFZQVKZ-NABGWTBKSA-N |
Isomeric SMILES |
CN1CCN(CC1)C2=NC3=C(C=C(C=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)OC5=C2C=C(C=C5)Cl |
Canonical SMILES |
CN1CCN(CC1)C2=NC3=C(C=C(C=C3)OC4C(C(C(C(O4)C(=O)O)O)O)O)OC5=C2C=C(C=C5)Cl |
Origin of Product |
United States |
Enzymatic Formation Pathways of 7 Hydroxy Loxapine Glucuronide
Hydroxylation Precursor: Formation of 7-Hydroxyloxapine (B195982)
Loxapine (B1675254) undergoes extensive metabolism in the liver, primarily through oxidative pathways. nih.govpatsnap.com One of the key reactions is aromatic hydroxylation, which leads to the formation of hydroxylated metabolites, including 7-hydroxyloxapine. medscape.comdrugs.com
Cytochrome P450 Isoform Involvement
The hydroxylation of loxapine is catalyzed by the cytochrome P450 (CYP) superfamily of enzymes. nih.govresearchgate.net Specifically, the formation of 7-hydroxyloxapine is mediated by the CYP2D6 and CYP3A4 isoforms. nih.govd-nb.infonih.gov In vitro studies using cDNA-expressed microsomes have confirmed the involvement of CYP2D6 in the formation of 7-hydroxyloxapine. nih.govresearchgate.net Further research with a panel of human liver microsomes showed that the formation of 7-hydroxy-loxapine correlated most highly with CYP2D6 activity. researchgate.netresearchgate.net While CYP1A2 is primarily responsible for producing 8-hydroxyloxapine (B195979), another major metabolite, the pathway to 7-hydroxyloxapine is distinct. nih.govd-nb.infonih.govcaymanchem.com
Table 1: Cytochrome P450 Isoforms in Loxapine Hydroxylation
| Metabolite | Primary CYP Isoform(s) |
| 7-Hydroxyloxapine | CYP2D6, CYP3A4 |
| 8-Hydroxyloxapine | CYP1A2 |
This table summarizes the primary cytochrome P450 isoforms involved in the hydroxylation of loxapine to its 7-hydroxy and 8-hydroxy metabolites.
Oxidative Metabolic Mechanisms
The formation of 7-hydroxyloxapine occurs through an oxidative metabolic mechanism. This process, driven by CYP enzymes, involves the insertion of a hydroxyl group (-OH) onto the aromatic ring of the loxapine molecule. nih.govmdpi.com This reaction increases the polarity of the compound, preparing it for subsequent phase II metabolic reactions, such as glucuronidation.
Glucuronidation Conjugation: Formation of 7-Hydroxy-loxapine-glucuronide (B1163250)
Following its formation, 7-hydroxyloxapine undergoes a phase II metabolic reaction known as glucuronidation. This process involves the covalent attachment of a glucuronic acid moiety to the hydroxyl group of 7-hydroxyloxapine, resulting in the formation of this compound. This conjugation step significantly increases the water solubility of the metabolite, facilitating its excretion from the body, primarily in the urine. nih.govhres.ca
UDP-Glucuronosyltransferase (UGT) Enzyme Isoforms and Selectivity
The glucuronidation of 7-hydroxyloxapine is catalyzed by a family of enzymes called UDP-glucuronosyltransferases (UGTs). nih.goveur.nl These enzymes are responsible for transferring glucuronic acid from the cofactor uridine (B1682114) diphosphate (B83284) glucuronic acid (UDPGA) to a substrate. nih.gov While the specific UGT isoforms responsible for the glucuronidation of 7-hydroxyloxapine have not been extensively detailed in the provided search results, it is known that various UGTs, such as those from the UGT1A and UGT2B subfamilies, are involved in the glucuronidation of a wide range of drugs and their metabolites. mdpi.comnih.govmdpi.com The selectivity of these enzymes is crucial, as different isoforms exhibit preferences for specific substrates. For example, studies on other hydroxylated metabolites have identified multiple UGT isoforms, including UGT1A1, UGT1A3, UGT1A6, UGT1A7, UGT1A8, UGT1A9, UGT1A10, UGT2A1, and UGT2A2, as being active in glucuronidation. nih.govmdpi.comnih.gov
Regioselectivity of Glucuronidation
Glucuronidation of 7-hydroxyloxapine is a regioselective process. The glucuronic acid moiety is specifically attached to the hydroxyl group at the 7-position of the loxapine structure. This results in the formation of an O-glucuronide. tlcstandards.com This specificity is dictated by the active site of the UGT enzyme, which orients the 7-hydroxyloxapine molecule in a way that facilitates the transfer of glucuronic acid to the phenolic hydroxyl group.
Cofactor Requirements for Glucuronidation
The enzymatic reaction of glucuronidation requires the presence of a specific cofactor, uridine diphosphate glucuronic acid (UDPGA). nih.gov UDPGA serves as the donor of the glucuronic acid molecule that is transferred to the 7-hydroxyloxapine substrate by the UGT enzyme. This cofactor is essential for the conjugation reaction to proceed.
Advanced Analytical Methodologies for Characterization and Quantification
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Approaches
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as the cornerstone for the analysis of 7-Hydroxy-loxapine-glucuronide (B1163250) and its related compounds in biological samples. ksu.edu.sa This technique offers unparalleled sensitivity and selectivity, which are essential for distinguishing the analyte from a complex mixture of endogenous compounds and other drug metabolites. researchgate.net
Method Development and Validation for this compound Detection
The development of robust LC-MS/MS methods for this compound often involves either direct quantification of the intact conjugate or indirect measurement via quantification of the aglycone, 7-Hydroxy-loxapine, following a chemical or enzymatic hydrolysis step. nih.gov Method development for the aglycone, 7-Hydroxy-loxapine, is well-documented and provides a foundation for the analysis of its glucuronidated form. nih.govnih.govresearchgate.net
Key aspects of method development include optimizing the chromatographic separation, mass spectrometric detection, and sample extraction. researchgate.net Reversed-phase chromatography is commonly employed, utilizing columns like C18 or Phenyl-Hexyl to achieve separation from isomeric metabolites such as 8-Hydroxy-loxapine. researchgate.netmdpi.com The mobile phase typically consists of an aqueous component (e.g., water with ammonium (B1175870) formate (B1220265) and formic acid) and an organic solvent (e.g., methanol (B129727) or acetonitrile), run in a gradient elution mode to ensure efficient separation and peak shape. mdpi.comd-nb.info
Validation is performed according to regulatory guidelines to ensure the method is accurate, precise, selective, and robust. researchgate.net While specific validation data for this compound is not widely published, methods validated for the parent drug and its primary metabolites demonstrate the achievable performance.
Table 1: Summary of LC-MS/MS Method Validation Parameters for Loxapine (B1675254) and its Hydroxylated Metabolites
| Parameter | Analyte(s) | Matrix | Dynamic Range | Accuracy (% Nominal) | Precision (% RSD) | Source |
|---|---|---|---|---|---|---|
| Accuracy & Precision | Loxapine, Amoxapine, 7-OH-loxapine, 8-OH-loxapine | Human Plasma | 0.0500–50.0 ng/mL | ±13% | <15% (intra-assay), <10% (inter-assay) | nih.govresearchgate.net |
| Linearity (r²) | Five Psychoactive Drugs (post-hydrolysis) | Postmortem Urine | Not Specified | 93.0–109.7% | 0.8–8.8% | nih.gov |
| Lower Limit of Quantification (LLOQ) | Hydroxylated Loxapine Metabolites | Rat Plasma | 2 ng/mL | Not Specified | Not Specified | researchgate.netnih.gov |
| Extraction Recovery | Loxapine and 4 Metabolites | Human Plasma | 0.0500–50.0 ng/mL | 86.4% to 109.3% | 0.0% to 13.8% | researchgate.net |
Ionization Techniques and Fragmentation Patterns for Structural Elucidation
Electrospray ionization (ESI) in the positive ion mode is the most common ionization technique for analyzing loxapine and its metabolites, including this compound. nih.govresearchgate.net ESI is a soft ionization method that typically produces a protonated molecular ion [M+H]⁺, which is crucial for determining the molecular weight of the analyte. researchgate.net For this compound (Molecular Formula: C₂₄H₂₆ClN₃O₈, Molecular Weight: 519.93 g/mol ), the expected protonated parent ion would be observed at an m/z of approximately 520.1.
Tandem mass spectrometry (MS/MS) is used for structural elucidation and selective quantification. This involves the isolation of the parent ion followed by collision-induced dissociation (CID) to generate characteristic product ions (fragments). For glucuronide conjugates, a hallmark fragmentation pathway is the neutral loss of the glucuronic acid moiety (C₆H₈O₆), which corresponds to a mass loss of 176.0321 Da. nih.gov This specific neutral loss is a strong indicator of the presence of a glucuronide conjugate and can be used in precursor ion or neutral loss scanning experiments to selectively screen for this class of metabolites.
Following the loss of the glucuronide group, the remaining aglycone (7-Hydroxy-loxapine) undergoes further fragmentation. The fragmentation pattern of the aglycone provides structural confirmation.
Table 2: Predicted MS/MS Fragmentation Data for this compound
| Ion Type | Predicted m/z | Description | Source |
|---|---|---|---|
| Precursor Ion [M+H]⁺ | ~520.1 | Protonated this compound | |
| Product Ion (Aglycone) | ~344.1 | Resulting from neutral loss of glucuronic acid (-176 Da) from the precursor ion. Corresponds to protonated 7-Hydroxy-loxapine. | nih.gov |
| Other Product Ions | Variable | Further fragmentation of the 7-Hydroxy-loxapine aglycone, involving cleavage of the piperazine (B1678402) ring and dibenzoxazepine (B10770217) core. | researchgate.net |
High-Resolution Mass Spectrometry for Metabolite Identification
High-resolution mass spectrometry (HRMS), utilizing technologies like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap, provides highly accurate mass measurements (typically with mass error < 5 ppm). d-nb.inforesearchgate.net This capability is invaluable for the unequivocal identification of metabolites like this compound. mdpi.com HRMS allows for the determination of the elemental composition of the precursor ion and its fragments, which greatly increases confidence in metabolite identification, especially when authentic reference standards are unavailable. mdpi.commdpi.com
For example, HRMS can readily distinguish this compound (C₂₄H₂₆ClN₃O₈) from other potential metabolites or interfering species by measuring its exact mass with high precision. researchgate.net This is particularly useful in "untargeted" metabolomics studies where the goal is to identify all metabolites present in a sample without prior knowledge. mdpi.com
Other Chromatographic and Spectroscopic Techniques
While LC-MS/MS is the predominant technique, other analytical methods have been historically used or could theoretically be applied, though often with significant limitations. ksu.edu.sa High-Performance Liquid Chromatography (HPLC) with ultraviolet (UV) or fluorescence detection can be used for the analysis of drug compounds. scribd.com However, for a conjugated metabolite like this compound, these methods typically lack the required sensitivity and selectivity for direct measurement in complex biological matrices. Furthermore, glucuronide conjugates may have different UV absorption characteristics than their parent aglycones. These methods are more practical for quantifying the aglycone (7-Hydroxy-loxapine) after a hydrolysis and extensive clean-up step, but they remain susceptible to interferences from other compounds that absorb at similar wavelengths. ksu.edu.sascribd.com
Sample Preparation Strategies for Conjugated Metabolites
The analysis of conjugated metabolites from biological fluids like plasma or urine requires effective sample preparation to remove interfering substances such as proteins, salts, and lipids, and to concentrate the analyte. nih.govdntb.gov.ua
Two primary strategies exist for this compound:
Indirect Analysis via Hydrolysis: This is a common approach where the glucuronide bond is cleaved to release the aglycone, 7-Hydroxy-loxapine, which is then quantified. nih.gov Enzymatic hydrolysis using β-glucuronidase is highly specific and performed under mild conditions (e.g., room temperature to 37°C), minimizing analyte degradation. nih.gov After hydrolysis, the sample is subjected to a clean-up procedure.
Direct Analysis of the Intact Conjugate: This approach measures the glucuronide directly and avoids the potential variability of the hydrolysis step. It requires a clean-up method that effectively extracts the more polar, intact conjugate.
Common clean-up techniques include:
Solid-Phase Extraction (SPE): This is a highly effective and widely used technique. For loxapine and its hydroxylated metabolites, cation-exchange SPE has proven successful. nih.govresearchgate.net For the more polar glucuronide conjugate, a hydrophilic-lipophilic balanced (HLB) sorbent might be employed. dntb.gov.ua
Protein Precipitation (PPT): A simpler but less clean method where an organic solvent (e.g., acetonitrile (B52724) or methanol) is added to precipitate proteins. researchgate.netnih.gov This is often used for rapid screening but may result in significant matrix effects in the MS analysis.
Liquid-Liquid Extraction (LLE): Involves partitioning the analyte between the aqueous sample and an immiscible organic solvent. The choice of solvent is critical and would need to be optimized for the polarity of the glucuronide conjugate.
Table 3: Overview of Sample Preparation Techniques
| Technique | Principle | Application for this compound | Source |
|---|---|---|---|
| Enzymatic Hydrolysis | Cleavage of the glucuronide bond using β-glucuronidase to yield the aglycone. | Allows for indirect quantification by measuring the released 7-Hydroxy-loxapine. | nih.gov |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while interferences are washed away. | Cation-exchange for the aglycone; HLB or mixed-mode for the intact conjugate. Provides a very clean extract. | nih.govresearchgate.netdntb.gov.ua |
| Protein Precipitation (PPT) | Proteins are denatured and precipitated by adding an organic solvent. | A fast but "dirty" method suitable for initial screening; may lead to ion suppression in MS. | researchgate.netnih.gov |
Compound Reference Table
In Vitro and Preclinical Investigations of 7 Hydroxy Loxapine Glucuronide Disposition
Cellular and Subcellular Distribution Studies
Specific studies on the cellular and subcellular distribution of 7-hydroxy-loxapine-glucuronide (B1163250) have not been reported. However, the distribution of its precursors, loxapine (B1675254) and its primary metabolites, has been investigated in animal models. These studies indicate that loxapine and its metabolites are widely distributed in body tissues, with the highest concentrations found in the brain, lungs, heart, liver, and pancreas. nih.govfda.gov
Notably, in rats, high concentrations of the precursor metabolite, 7-hydroxy-loxapine, were found throughout various brain regions (68-124 ng/g) four hours after loxapine administration. researchgate.net As a general principle of pharmacology, glucuronidation increases the water solubility and molecular size of a compound, which typically limits its ability to cross cellular membranes and the blood-brain barrier. Therefore, it is expected that the tissue and brain distribution of this compound would be significantly more restricted compared to its less polar aglycone, 7-hydroxy-loxapine.
Excretion Pathway Analysis in Preclinical Models
Preclinical studies in animal models confirm that loxapine metabolites are eliminated from the body through both urine and feces. medcentral.comnih.gov The metabolites are primarily excreted in the urine as water-soluble conjugates, such as glucuronides, while fecal excretion consists mainly of unconjugated forms. medcentral.comnih.govfda.govpharmacompass.com
Comparative Disposition of Loxapine and its Hydroxylated/Glucuronidated Metabolites in Animal Models
The disposition of loxapine and its metabolites shows notable species differences. In preclinical studies using rats, 7-hydroxy-loxapine is the major metabolite observed in plasma following both intravenous and oral administration of loxapine. tandfonline.comnajah.edu This is in contrast to humans, where 8-hydroxy-loxapine is the predominant metabolite. tandfonline.com
In rats, the disposition of 7-hydroxy-loxapine is characterized by extensive formation and distribution. Four hours after an oral dose of loxapine, high levels of 7-hydroxy-loxapine were found throughout ten different brain regions, whereas only trace amounts of the parent drug, loxapine, were detected in the brain and plasma. researchgate.net This indicates that in the rat model, the systemic and central nervous system exposure is dominated by the 7-hydroxy metabolite rather than the parent drug.
While the disposition of the hydroxylated precursor is well-characterized, direct comparative data on the disposition of this compound versus loxapine and 7-hydroxy-loxapine in animal models is not available in the reviewed literature. Based on its nature as a Phase II conjugate, its plasma concentration profile would be expected to follow that of its precursor, 7-hydroxy-loxapine, and its distribution would be largely confined to the systemic circulation before its eventual excretion.
Table 2: Summary of Loxapine and Metabolite Disposition in Rats
| Compound | Relative Plasma Concentration | Relative Brain Concentration | Key Disposition Finding |
| Loxapine | Trace amounts detected 4h post-dose researchgate.net | Trace amounts detected 4h post-dose researchgate.net | Extensively metabolized. |
| 7-Hydroxy-loxapine | Major plasma metabolite tandfonline.com | High levels found throughout the brain researchgate.net | Main contributor to systemic and CNS exposure in rats. researchgate.net |
| This compound | Data not available | Data not available | Excreted in urine; accounts for 47% of urinary 7-hydroxy-loxapine. tandfonline.com |
Biorelevant Roles and Theoretical Implications of Glucuronide Conjugation
Impact of Glucuronidation on Metabolite Polarity and Systemic Disposition
Glucuronidation is a primary mechanism the body employs to convert lipophilic (fat-soluble) compounds into more hydrophilic (water-soluble) and polar derivatives, thereby facilitating their elimination. wikipedia.orgijpcbs.com The conjugation of glucuronic acid to a functional group, such as the hydroxyl group on 7-hydroxy-loxapine, significantly increases the molecule's water solubility and molecular weight. ijpcbs.comsussex-research.com
This transformation from the less polar 7-hydroxy-loxapine to the highly polar 7-Hydroxy-loxapine-glucuronide (B1163250) has profound consequences for its systemic disposition:
Reduced Membrane Permeability: The increased polarity and negative charge of the glucuronide metabolite hinder its ability to passively diffuse across biological membranes. nih.govresearchgate.net
Facilitated Excretion: The enhanced water solubility makes this compound readily excretable from the body, primarily through urine or bile. wikipedia.orgijpcbs.com The elimination pathway is often dependent on specialized efflux transporters located on cell surfaces in key disposition organs like the liver and kidneys. nih.govresearchgate.net
Altered Distribution: Due to its reduced ability to cross cell membranes, the distribution of the glucuronide conjugate into tissues is generally limited compared to its parent aglycone, 7-hydroxy-loxapine.
The table below summarizes the expected physicochemical changes when 7-hydroxy-loxapine undergoes glucuronidation.
| Property | 7-hydroxy-loxapine | This compound | Impact of Glucuronidation |
| Molecular Weight | 343.82 g/mol | 519.93 g/mol cymitquimica.com | Increase |
| Polarity | Lower | Higher | Significant Increase |
| Water Solubility | Lower | Higher | Significant Increase wikipedia.org |
| Excretion Rate | Slower | Faster | Facilitated Elimination nih.govijpcbs.com |
Theoretical Contributions of Glucuronidated Metabolites to Overall Metabolic Burden
Following administration, loxapine (B1675254) is extensively metabolized into several compounds, with 7-hydroxy-loxapine and 8-hydroxy-loxapine being major oxidative metabolites. fda.govresearchgate.netnih.gov Pharmacokinetic studies have quantified the systemic exposure of these primary metabolites relative to the parent drug, loxapine.
The following table presents reported systemic exposure data for loxapine and its primary oxidative metabolites.
| Compound | Mean Systemic Exposure (AUC) Ratio Relative to Loxapine | Source |
| 7-hydroxy-loxapine | 15.0% | nih.gov |
| 8-hydroxy-loxapine | 103% | nih.gov |
| Amoxapine | 6.1% | nih.gov |
| 7-hydroxy-loxapine | ~58% (Oral Administration) | researchgate.net |
| 8-hydroxy-loxapine | ~338% (Oral Administration) | researchgate.net |
| 7-hydroxy loxapine | 10% (Exposure Ratio based on AUCinf) | fda.gov |
| 8-hydroxy loxapine | 50% (Exposure Ratio based on AUCinf) | fda.gov |
Note: AUC (Area Under the Curve) represents the total drug exposure over time. Ratios can vary based on administration route and study design.
Considerations in Pharmacometabolomics and Drug Discovery Research
Pharmacometabolomics is an evolving field that applies metabolomics—the large-scale study of small molecules (metabolites)—to predict an individual's response to a drug. escholarship.org This approach helps to explain variability in drug pharmacokinetics and pharmacodynamics by analyzing baseline metabolic profiles and changes after drug administration. escholarship.org
The study of glucuronidated metabolites like this compound is of paramount importance in this context for several reasons:
Biomarkers of Exposure and Metabolism: Quantifying glucuronide conjugates in biological fluids (e.g., urine, plasma) can provide a more complete and accurate assessment of drug exposure and metabolic phenotype. acs.org Variations in the levels of this compound could reflect individual differences in the activity of specific UGT enzymes, potentially influenced by genetic polymorphisms, disease states, or drug-drug interactions. researchgate.net
Potential for Biological Activity: While glucuronides have traditionally been considered inactive and ready for elimination, there is growing evidence that some conjugates possess pharmacological or even toxicological activity. acs.orgresearchgate.net Furthermore, glucuronides can be cleaved back to their active aglycone (the parent metabolite) by β-glucuronidase enzymes, particularly those present in the gut microbiota, which can lead to enterohepatic recirculation and prolonged drug effects. researchgate.netaging-us.com
Comprehensive Safety and Efficacy Assessment: In drug discovery and development, a thorough characterization of all major metabolites, including glucuronides, is essential. Understanding the formation and fate of this compound helps build a complete picture of loxapine's disposition. This is crucial for predicting potential drug-drug interactions involving UGT enzymes and for ensuring that a disproportionate or unique metabolite in humans is adequately assessed for safety.
Emerging Research Directions and Methodological Innovations
In Silico Modeling and Prediction of Glucuronidation Pathways
In silico methodologies, or computer-based simulations, represent a paradigm shift in metabolic research, allowing scientists to predict metabolic fates before conducting resource-intensive laboratory experiments. For the glucuronide conjugate , these models are instrumental in predicting its formation from its precursor metabolite. The primary goal is to identify which specific UDP-glucuronosyltransferase (UGT) enzyme isoforms are responsible for the conjugation reaction and to predict the likelihood and rate of this reaction.
Key computational approaches include:
Molecular Docking: This technique simulates the interaction between the precursor metabolite (the substrate) and the active site of various UGT enzymes. By calculating the binding affinity and evaluating the orientation of the substrate's hydroxyl group relative to the enzyme's catalytic residues, researchers can hypothesize which UGT isoforms (e.g., UGT1A9, UGT2B7) are most likely to catalyze the glucuronidation.
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structures of various compounds and their rate of glucuronidation. By analyzing a database of molecules with known glucuronidation profiles, a predictive model can be built. The structure of the primary hydroxy metabolite can then be fed into this model to estimate its potential as a UGT substrate.
Pharmacophore Modeling: This approach identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings) that a molecule must possess to bind to a specific UGT active site. Models can be generated to screen for substrates, helping to confirm if the precursor metabolite fits the profile for efficient glucuronidation.
These predictive tools accelerate research by narrowing down the number of UGT isoforms to be tested in subsequent in vitro experiments, saving time and laboratory resources.
Table 1: Comparison of In Silico Modeling Techniques
| Modeling Technique | Principle | Application to Glucuronidation Prediction |
|---|---|---|
| Molecular Docking | Simulates the physical binding of a substrate into an enzyme's active site. | Predicts binding affinity and orientation of the precursor metabolite within various UGT isoforms to identify the most probable catalysts. |
| QSAR | Correlates chemical structure features with biological activity (e.g., reaction rate). | Estimates the rate of glucuronide formation based on the physicochemical properties of the precursor metabolite. |
| Pharmacophore Modeling | Defines the essential 3D spatial arrangement of features required for enzyme binding. | Determines if the precursor metabolite possesses the necessary structural features to be recognized and processed by UGT enzymes. |
Application of Advanced Bioanalytical Techniques for Comprehensive Metabolite Profiling
Identifying and quantifying specific metabolites in complex biological matrices like plasma and urine requires highly sensitive and specific analytical methods. The detection of the glucuronide conjugate presents a challenge due to its polarity and potentially low concentrations. Advanced bioanalytical techniques are essential for overcoming these hurdles.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for quantitative bioanalysis. The process involves first separating the target metabolite from other compounds in the sample using high-performance liquid chromatography (HPLC). The separated compounds are then ionized and analyzed by a tandem mass spectrometer. By using Multiple Reaction Monitoring (MRM), the instrument can be set to detect a specific precursor-to-product ion transition unique to the glucuronide conjugate, providing exceptional sensitivity and specificity for its quantification.
High-Resolution Mass Spectrometry (HRMS): Techniques like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometry provide highly accurate mass measurements (typically within 5 ppm). This capability is crucial for metabolite discovery and identification. HRMS can determine the exact elemental composition of an unknown peak in a chromatogram, allowing researchers to confirm with high confidence that the detected compound is indeed the target glucuronide conjugate and not an isobaric interference.
Nuclear Magnetic Resonance (NMR) Spectroscopy: While less sensitive than mass spectrometry, NMR is unparalleled for definitive structural elucidation. For the development of reference standards, 1D (¹H, ¹³C) and 2D (COSY, HSQC) NMR experiments are used to confirm the precise molecular structure of the synthesized glucuronide conjugate, including the exact position of the glucuronic acid moiety on the precursor metabolite's molecular scaffold.
Table 2: Advanced Bioanalytical Techniques for Metabolite Analysis
| Analytical Technique | Key Advantage | Role in Profiling the Glucuronide Conjugate |
|---|---|---|
| LC-MS/MS | Unmatched sensitivity and specificity for quantification. | Accurately measures the concentration of the metabolite in biological samples (e.g., plasma, urine). |
| HRMS (e.g., Q-TOF, Orbitrap) | Provides highly accurate mass measurement for confident identification. | Confirms the elemental formula of the metabolite, distinguishing it from other compounds with similar masses. |
| NMR Spectroscopy | Provides definitive structural confirmation. | Used primarily to characterize the synthesized reference standard, confirming the site of glucuronidation. |
Investigating Inter-Individual Variability in 7-Hydroxy-loxapine-glucuronide (B1163250) Formation
Pharmacogenomics: The primary drivers of variability are genetic polymorphisms in the UGT enzyme family. Single Nucleotide Polymorphisms (SNPs) in the genes encoding UGT enzymes can lead to proteins with altered expression levels or catalytic activity. For example, research might investigate common variants in UGT genes known to metabolize phenolic compounds, such as UGT1A9 or UGT2B7, to determine if individuals with certain genotypes produce the glucuronide conjugate more or less efficiently.
Drug-Drug Interactions (DDIs): Co-administration of other drugs can alter the activity of UGT enzymes. Some drugs can act as inhibitors, competing for the same enzyme and thereby reducing the formation of the glucuronide conjugate. Others can act as inducers, increasing the expression of UGT enzymes and accelerating its formation.
Physiological and Pathological Factors: Factors such as age, sex, liver disease, and renal function can significantly impact UGT activity and metabolite clearance. For instance, compromised liver function can impair glucuronidation capacity, leading to lower levels of the metabolite.
Table 3: Factors Contributing to Inter-Individual Variability
| Factor | Mechanism | Potential Impact on Metabolite Formation |
|---|---|---|
| Genetic Polymorphisms (SNPs) | Alters UGT enzyme expression or catalytic efficiency. | Individuals with certain genotypes may be "fast" or "slow" metabolizers, leading to higher or lower metabolite levels. |
| Co-administered Drugs (DDIs) | Inhibition or induction of relevant UGT enzymes. | Can decrease (inhibition) or increase (induction) the rate of glucuronide conjugate formation. |
| Organ Function (e.g., Liver) | Glucuronidation primarily occurs in the liver; impairment reduces metabolic capacity. | Liver disease can lead to significantly reduced formation of the glucuronide conjugate. |
Development of Reference Standards and Certified Materials for Research
Accurate and reproducible research on any metabolite is impossible without a pure, well-characterized reference standard. The development of a certified reference material (CRM) for the glucuronide conjugate is a critical, multi-step process that underpins all quantitative bioanalytical work.
The development workflow includes:
Synthesis: The metabolite is not typically available commercially and must be synthesized. This can be achieved through two main routes:
Enzymatic Synthesis: Incubating the precursor metabolite with liver microsomes (a source of UGT enzymes) and the co-factor UDPGA.
Chemical Synthesis: A multi-step organic synthesis pathway designed to attach a protected glucuronic acid derivative to the precursor metabolite, followed by deprotection.
Purification: The crude synthesis product is a mixture containing unreacted starting materials and byproducts. Preparative High-Performance Liquid Chromatography (Prep-HPLC) is used to isolate the target glucuronide conjugate to a high degree of purity (typically >98%).
Structural Characterization: The identity of the purified compound must be unequivocally confirmed. This is done using a combination of HRMS to verify the molecular weight and formula, and extensive 1D and 2D NMR analysis to confirm the exact structure and the covalent attachment point of the glucuronic acid.
Certification: For use as a CRM, the material must undergo rigorous testing. This includes quantitative NMR (qNMR) or other methods to assign an exact purity value, as well as stability studies under various storage conditions to determine its shelf-life and recommended handling procedures.
The availability of this CRM enables laboratories worldwide to calibrate their instruments and validate their analytical methods, ensuring that data on the glucuronide conjugate's formation and disposition are accurate and comparable across different studies.
Table 4: Workflow for Reference Standard Development
| Step in Development | Methodology | Purpose/Quality Check |
|---|---|---|
| Synthesis | Enzymatic or multi-step chemical synthesis. | To produce the raw target metabolite. |
| Purification | Preparative HPLC. | To isolate the metabolite from impurities and achieve high chemical purity (>98%). |
| Structural Characterization | High-Resolution Mass Spectrometry (HRMS) and NMR Spectroscopy. | To confirm the molecular formula and definitively establish the chemical structure. |
| Certification | Quantitative analysis (e.g., qNMR), purity assessment, stability testing. | To assign a certified purity value and define proper storage and handling conditions for use as a quantitative standard. |
Q & A
Q. How can researchers ensure ethical rigor when designing studies involving human subjects for metabolite profiling?
- Methodological Answer : Adhere to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) during protocol development. Obtain IRB approval with explicit inclusion/exclusion criteria (e.g., no concurrent UGT-inducing medications). Document informed consent processes and data anonymization procedures .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
